![molecular formula C15H16O7 B14007875 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one CAS No. 85291-09-4](/img/structure/B14007875.png)
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one is a complex organic compound with the molecular formula C15H16O7. It contains multiple functional groups, including methoxy groups and a ketone, and features a unique indeno-dioxin structure
Preparation Methods
The synthesis of 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one involves multiple steps. One common method starts with the formation of mono- and di-methoxy-substituted dimers. This is achieved by bubbling HCl gas in dry methanol. The next step involves refluxing in acetic anhydride in the presence of p-toluenesulfonic acid (p-TsOH) to form the final product . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity.
Chemical Reactions Analysis
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted by other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full range of effects .
Comparison with Similar Compounds
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one can be compared with other similar compounds, such as:
Tetraphenyl-1,4-dioxin: Known for its aggregation-induced emission properties, making it useful in imaging and sensing applications.
Tetraphenyl-pyrane-4-one: Similar in structure but with different electronic properties, affecting its reactivity and applications.
Properties
CAS No. |
85291-09-4 |
|---|---|
Molecular Formula |
C15H16O7 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
2,2,3,3-tetramethoxyindeno[1,2-b][1,4]dioxin-9-one |
InChI |
InChI=1S/C15H16O7/c1-17-14(18-2)15(19-3,20-4)22-13-11(16)9-7-5-6-8-10(9)12(13)21-14/h5-8H,1-4H3 |
InChI Key |
BEKHKICNAGWDFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(OC2=C(O1)C3=CC=CC=C3C2=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


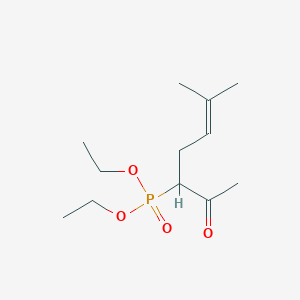
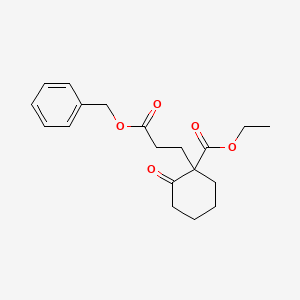

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
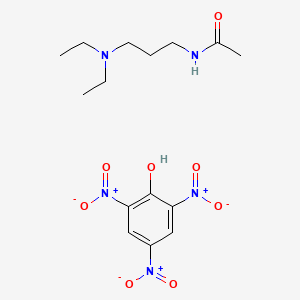
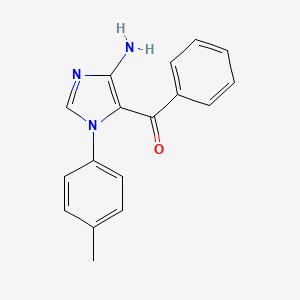

![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)

![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
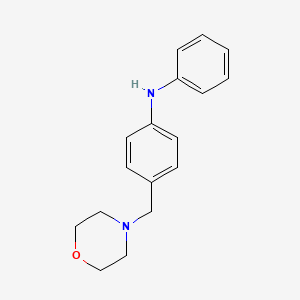
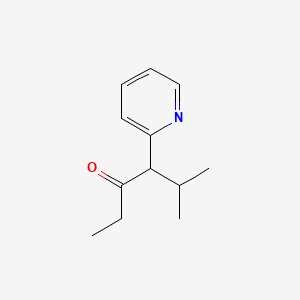
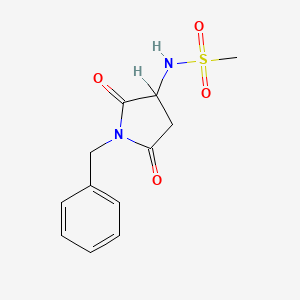
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
